molecular formula C8H7NOS B1319130 2-Methylbenzo[d]thiazol-4-ol CAS No. 94977-59-0

2-Methylbenzo[d]thiazol-4-ol

Cat. No. B1319130
CAS RN: 94977-59-0
M. Wt: 165.21 g/mol
InChI Key: VMCGTNGBEAOSOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are further treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Chemical Reactions Analysis

The compound has been evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, demonstrated significant inhibition of COX-1 and COX-2 enzymes .


Physical And Chemical Properties Analysis

  • Elemental Composition : C 67.17%, H 4.56%, N 11.18%

Scientific Research Applications

Anticonvulsant Activity

Thiazole derivatives have been studied for their potential anticonvulsant effects. For example, certain compounds have shown significant anticonvulsant effects in animal models, which suggests that “2-Methylbenzo[d]thiazol-4-ol” could be explored for similar applications in the development of new antiepileptic drugs .

Inhibitory Activity in Chemical Reactions

Some thiazole compounds have been investigated for their inhibitory activity in chemical reactions, which could indicate that “2-Methylbenzo[d]thiazol-4-ol” may serve as an inhibitor in various chemical processes or as a catalyst in synthetic chemistry .

Biological Activities

Thiazoles are known to possess diverse biological activities. They have been synthesized and evaluated for various biological effects, including neurotoxicity and anticonvulsant activities, suggesting that “2-Methylbenzo[d]thiazol-4-ol” might also be researched for its range of biological applications .

Synthesis and Biological Evaluation

The synthesis of thiazole derivatives and their subsequent biological evaluation is a significant area of research. These compounds are often synthesized and tested for various biological effects, indicating that “2-Methylbenzo[d]thiazol-4-ol” could be part of studies focusing on the synthesis of new molecules with potential therapeutic benefits .

Anti-inflammatory and Analgesic Properties

Thiazole derivatives have been designed and synthesized with the aim of analyzing their anti-inflammatory and analgesic properties. This suggests that “2-Methylbenzo[d]thiazol-4-ol” may be researched for its potential use in treating inflammation and pain .

Mechanism of Action

Target of Action

2-Methylbenzo[d]thiazol-4-ol, like other thiazole derivatives, has been found to have diverse biological activities . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The primary targets of these compounds can vary depending on the specific derivative and its functional groups.

Mode of Action

Thiazole-quinolinium derivatives, which are structurally similar, have been found to inhibit bacterial cell division by stimulating ftsz polymerization . This disrupts the dynamic assembly and Z-ring formation, a crucial step in bacterial cell division .

Biochemical Pathways

For instance, some thiazole derivatives have been found to affect the malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) pathways in brain homogenate .

Pharmacokinetics

Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole-quinolinium derivatives have been found to alter the morphology of bacterial cells, causing them to display a more elongated shape compared to untreated cells .

Action Environment

The solubility properties of thiazoles suggest that the compound’s action could be influenced by the presence of water, alcohol, ether, and various organic solvents .

properties

IUPAC Name

2-methyl-1,3-benzothiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-9-8-6(10)3-2-4-7(8)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCGTNGBEAOSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596693
Record name 2-Methyl-1,3-benzothiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzo[d]thiazol-4-ol

CAS RN

94977-59-0
Record name 2-Methyl-1,3-benzothiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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